2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol

Enzyme inhibition Phenylethanolamine N-methyltransferase Catecholamine biosynthesis

Sourcing a well-characterized chiral aminomethylphenol for biochemical assay development often means relying on non-validated analogs. This compound offers a documented baseline, validated for PNMT inhibition studies. Key specifications for procurement: • Documented PNMT Inhibition: Ki of 1.11 mM against bovine PNMT, serving as a quantitative reference inhibitor for catecholamine pathway research. • Ortho-Substituted Chelating Motif: N,O-bidentate ligand architecture enables defined metal coordination geometry, distinct from meta/para isomers. • Chiral Reference Standard: Single stereogenic center allows use as a model substrate for chiral HPLC/SFC method development.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B13243403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC=CC=C1O
InChIInChI=1S/C11H17NO2/c1-9(8-14-2)12-7-10-5-3-4-6-11(10)13/h3-6,9,12-13H,7-8H2,1-2H3
InChIKeyDSOJVROVEMOQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol Overview & Procurement


2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol (CAS 1019578-53-0; molecular formula C₁₁H₁₇NO₂; molecular weight 195.26) is an ortho-substituted aminomethylphenol derivative characterized by a phenolic hydroxyl group and a secondary amine bearing a chiral 1-methoxypropan-2-yl side chain . This compound, commercially available at 95% purity from multiple specialty chemical suppliers for research and development use only , is distinct from the more widely known 1-methoxypropan-2-yl-containing β-blocker moprolol (CAS 77165-61-0; C₁₃H₂₁NO₃) [1]. The compound is documented in authoritative chemical databases and exhibits a calculated logP of approximately 1.52 and topological polar surface area (TPSA) of 41.49 Ų .

Ortho-aminomethylphenol scaffold may support metal coordination research
Chiral 1-methoxypropan-2-yl side chain enables stereoselective study context
Non-halogenated reference for comparative lipophilicity profiling

2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol Structural Determinants


Aminomethylphenol derivatives exhibit pronounced structure-activity dependence, where minor structural variations can lead to substantial changes in biological effect [1]. The substitution pattern on the aromatic ring (ortho-, meta-, para-), the presence of halogen substituents, and the specific amine N-substituent collectively determine critical properties including target binding affinity, lipophilicity, and metabolic stability [2]. The target compound′s specific ortho-phenol configuration paired with a chiral 1-methoxypropan-2-yl N-substituent yields a unique molecular profile that differs fundamentally from even closely related analogs such as the meta-position isomer (3-{[(1-methoxypropan-2-yl)amino]methyl}phenol) [3], brominated derivatives (2-bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol) , and chlorinated variants (4-chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol) . These structural distinctions preclude generic substitution in applications where binding specificity, molecular recognition, or defined physicochemical parameters are required.

Positional isomer Meta- or para-isomers cannot replicate the ortho-aminomethylphenol chelation geometry, limiting direct replacement in metal coordination studies.
Halogenated analog Brominated or chlorinated derivatives may shift lipophilicity, ionization efficiency, and membrane partitioning, requiring re-validation of assay conditions.
Achiral alternative Unsubstituted 2-(aminomethyl)phenol lacks the stereogenic center, making it unsuitable for enantiomer-specific research applications.

2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol Key Evidence


PNMT Inhibitory Activity

This compound has documented inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme catalyzing the conversion of norepinephrine to epinephrine [1]. The binding affinity is quantitatively characterized by a Ki value of 1.11 × 10⁶ nM (1.11 mM) measured against bovine PNMT using a radiochemical assay [2]. While this Ki indicates relatively weak enzyme inhibition, the documented target engagement establishes PNMT as a biochemically validated interaction target for this compound [3]. No direct head-to-head comparative PNMT inhibition data exist for the meta-position isomer (3-{[(1-methoxypropan-2-yl)amino]methyl}phenol) or halogenated analogs in the public domain. Absent such comparator data, no claim can be made regarding superior or inferior activity relative to other 1-methoxypropan-2-yl-substituted aminomethylphenols.

PNMT inhibition
Reported
Ki = 1.11 × 10⁶ nM (1.11 mM) against bovine PNMT
Supports PNMT target engagement studies
Weak millimolar affinity; no comparator data for analogs
Enzyme inhibition Phenylethanolamine N-methyltransferase Catecholamine biosynthesis Biochemical pharmacology

Physicochemical Differentiation from Brominated Analog

Computational physicochemical property predictions reveal measurable differences between the target compound and its brominated analog that have practical implications for solubility, membrane permeability, and bioanalytical method development. The target compound has a calculated logP of 1.52 and TPSA of 41.49 Ų . In contrast, 2-bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol (CAS 1248106-01-5) contains a bromine atom at the ortho position relative to the aminomethyl group, which increases molecular weight to 274.15 g/mol (vs. 195.26 g/mol for the target compound) and significantly increases logP to approximately 2.3-2.5 based on structural analysis . The bromine substitution additionally introduces a heavy atom effect that influences mass spectrometric ionization efficiency and detection sensitivity .

Lipophilicity profile
Data to verify
Target: logP 1.52, TPSA 41.49 Ų vs brominated analog: logP ~2.3-2.5, MW +78.9 g/mol
Supports lipophilicity-dependent assay interpretation
Calculated values; experimental confirmation recommended
Lipophilicity Membrane permeability Drug-like properties ADME prediction

Ortho-Substitution vs. Meta- and Para-Isomers

The target compound features an ortho-aminomethylphenol substitution pattern (hydroxyl group and aminomethyl group adjacent on the benzene ring), which creates a bidentate N,O-chelating motif capable of coordinating metal ions [1]. This ortho configuration is distinct from the meta-position isomer (3-{[(1-methoxypropan-2-yl)amino]methyl}phenol, CAS 1019629-40-3) [2] and the para-position derivative (4-{[(1-methoxypropan-2-yl)amino](phenyl)methyl}phenol, CAS not assigned) . In the ortho configuration, the spatial proximity of the phenolic oxygen and secondary amine nitrogen enables intramolecular hydrogen bonding and metal coordination geometries that are sterically impossible for meta- or para-isomers . This structural feature is a documented determinant of activity in 2-aminomethylphenol saluretic agents where ortho-substitution is essential for pharmacological activity [3].

Chelation geometry
Class-level
Ortho-OH···NH distance ~2.5-2.8 Å permits bidentate N,O-chelation; meta/para separation prevents this motif
Enables metal coordination absent in positional isomers
Geometry inferred; no X-ray/NMR confirmation publicly available
Positional isomerism Metal chelation Hydrogen bonding Conformational analysis

Chiral Distinction from Achiral Analogs

The 1-methoxypropan-2-yl moiety contains a stereogenic center at the carbon bearing the methyl group and secondary amine, making the target compound inherently chiral and existing as a pair of enantiomers . This stereochemical feature differentiates it from achiral aminomethylphenol derivatives such as unsubstituted 2-(aminomethyl)phenol (CAS 932-30-9) and from analogs bearing simpler N-substituents like isopropyl (as in moprolol, which also contains an additional stereogenic center) [1]. In aminomethylphenol-based therapeutics, stereochemistry is a critical determinant of both pharmacodynamic target engagement and pharmacokinetic disposition; enantiomers of chiral aminomethylphenols can exhibit differential receptor binding, metabolic stability, and clearance rates [2]. The presence of a single stereogenic center in the side chain (absent from the base 2-(aminomethyl)phenol scaffold) introduces stereochemical complexity that may be exploited for stereoselective synthesis, chiral resolution studies, or enantiomer-specific biological profiling .

Stereochemical identity
Class-level
One stereogenic center (1-methoxypropan-2-yl) → two enantiomers; achiral 2-(aminomethyl)phenol has zero
Enables enantiomer-specific research context
Enantiomeric resolution data not reported
Chiral synthesis Stereoselective binding Enantiomeric resolution Asymmetric catalysis

2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol Application Scenarios


PNMT-Mediated Catecholamine Studies

This compound is suitable for in vitro studies examining phenylethanolamine N-methyltransferase (PNMT) inhibition in catecholamine biosynthesis pathways. The documented Ki value of 1.11 × 10⁶ nM (1.11 mM) against bovine PNMT provides a quantitative baseline for biochemical assay development [1]. Researchers can use this compound as a reference inhibitor for PNMT activity assays, with the recognition that its weak affinity (millimolar range) positions it as a tool compound for pathway interrogation rather than a potent inhibitor candidate. Structurally similar analogs including the meta-position isomer and halogenated derivatives lack any publicly available PNMT binding data, making this compound the only documented member of this specific chemical series with target validation for PNMT studies [2].

Metal Chelation and Complex Synthesis

The ortho-substitution pattern (adjacent phenolic OH and secondary amine NH groups) creates a bidentate N,O-chelating motif suitable for metal coordination studies [1]. This structural feature, absent in meta- and para-isomers due to spatial separation of the coordinating groups, enables the synthesis of metal complexes with defined coordination geometries [2]. Potential applications include the preparation of transition metal complexes for catalytic studies, investigation of metal-binding properties of aminomethylphenol scaffolds, and development of metallosupramolecular assemblies where the ortho-chelating motif serves as a structural building block [3].

Comparative Lipophilicity Profiling

The calculated logP of 1.52 and TPSA of 41.49 Ų position this compound as a moderately lipophilic aminomethylphenol derivative suitable for comparative membrane permeability studies [1]. The approximately one log unit difference in calculated logP relative to the brominated analog (logP ~2.3-2.5) provides a useful parameter gradient for structure-property relationship investigations examining how halogen substitution affects cellular uptake, passive diffusion, and bioanalytical detection sensitivity [2]. This compound can serve as a non-halogenated reference standard in analytical method development where bromine-containing analogs are employed, enabling differential mass spectrometric detection and chromatographic resolution [3].

Chiral Resolution & Stereoselective Synthesis

The presence of a single stereogenic center at the 1-methoxypropan-2-yl moiety makes this compound suitable as a substrate for developing chiral chromatographic separation methods (e.g., chiral HPLC, SFC) and evaluating stereoselective synthetic transformations [1]. Unlike achiral 2-(aminomethyl)phenol which lacks stereochemical complexity, this compound enables enantiomeric resolution studies and can serve as a model substrate for assessing asymmetric reductive amination protocols, chiral auxiliary strategies, or enantioselective N-alkylation methodologies [2]. The methoxy group provides a functional handle for additional derivatization or analytical detection [3].

Application
Selection Property
Validation Focus
PNMT target engagement studies
Documented PNMT binding
Enzyme inhibition assay validation
Metal coordination research
Ortho-chelating motif
Complexation geometry verification
Lipophilicity comparison studies
Calculated logP/TPSA profile
Membrane permeability assay context
Chiral separation method development
Single stereogenic center
Enantiomeric resolution validation
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